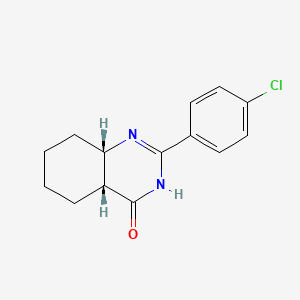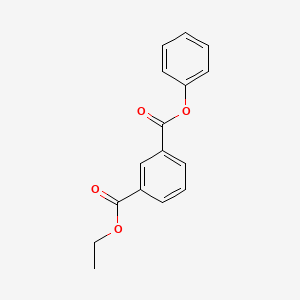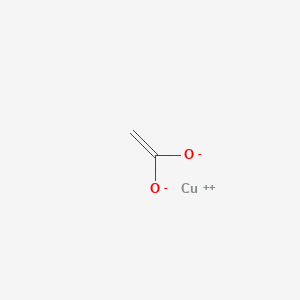
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane is an organic compound characterized by its unique structure, which includes a dimethoxy oxolane ring and a methylpenta-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethoxy oxolane and a methylpenta-dienyl precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors or enzymes, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: A compound with a similar structure but different functional groups.
4-Methyl-1,3-pentadiene: A related compound with a similar dienyl side chain but lacking the oxolane ring.
Uniqueness
2,5-Dimethoxy-3-(4-methylpenta-1,3-dien-1-yl)oxolane is unique due to its combination of a dimethoxy oxolane ring and a methylpenta-dienyl side chain, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
64960-33-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2,5-dimethoxy-3-(4-methylpenta-1,3-dienyl)oxolane |
InChI |
InChI=1S/C12H20O3/c1-9(2)6-5-7-10-8-11(13-3)15-12(10)14-4/h5-7,10-12H,8H2,1-4H3 |
InChI Key |
MGRVBKWVDHVPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC1CC(OC1OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




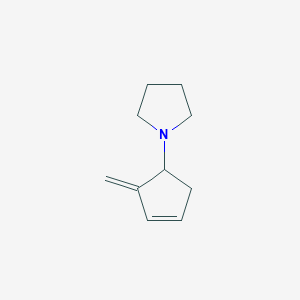
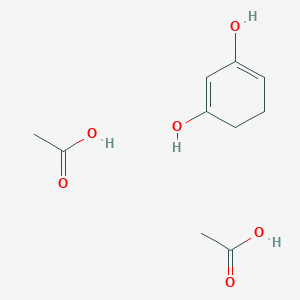
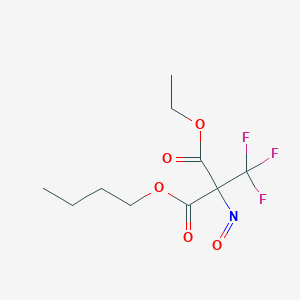
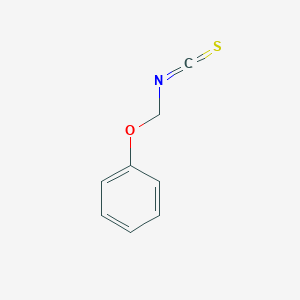
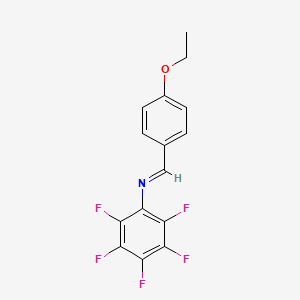
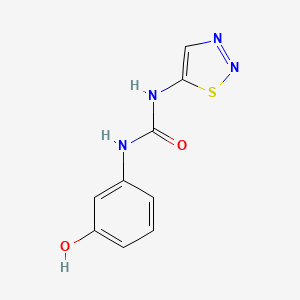

![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
